Scientific Field: Gastroenterology
Application Summary: Vonoprazan Fumarate is used for the treatment of acid-related diseases, including reflux esophagitis, gastric ulcer, and duodenal ulcer.
Methods of Application: Vonoprazan is administered orally. It is acid stable and rapidly absorbed fasting or fed, reaching C max by 1.5–2.0 hours.
Results or Outcomes: Vonoprazan overcomes many of the perceived weaknesses of traditional proton pump inhibitor (PPI) therapy.
Scientific Field: Microbiology
Application Summary: Vonoprazan Fumarate is used for the eradication of Helicobacter pylori. It produces a strong acid-inhibitory effect, which can potentially eradicate Helicobacter Pylori (H.
Methods of Application: Patients confirmed to be infected with H.
Results or Outcomes: A higher eradication rate was observed in Vonoprazan-containing triple therapy.
Scientific Field: Pharmacology
Application Summary: Vonoprazan Fumarate is used for secondary prevention of low-dose aspirin or nonsteroidal anti-inflammatory drug–induced gastric mucosal damage.
Application Summary: Vonoprazan Fumarate is effective in curing Proton Pump Inhibitor (PPI)-resistant Gastroesophageal Reflux Disease (GERD).
Results or Outcomes: The healing rate of GERD by Vonoprazan is more than 95%.
Application Summary: Vonoprazan Fumarate is effective in the eradication of clarithromycin-resistant H.
Application Summary: Determination of the drug-drug interactions of Vonoprazan Fumarate is vital for further applications.
Application Summary: Vonoprazan Fumarate is effective in treating Zollinger-Ellison Syndrome, a condition characterized by high levels of stomach acid.
Application Summary: Vonoprazan Fumarate is used for stress ulcer prophylaxis, which is the prevention of stress ulcers in critically ill patients.
Scientific Field: Chemistry
Application Summary: A novel and practical synthesis of Vonoprazan Fumarate has been developed.
Methods of Application: The synthesis involves amide reduction using a novel and practical protocol.
Results or Outcomes: The main advantages of this route include controllable impurity and acceptable overall yield.
Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has been developed for the treatment of various acid-related gastrointestinal disorders. It is characterized by its ability to inhibit gastric acid secretion through a unique mechanism that differentiates it from traditional proton pump inhibitors. The compound is composed of a pyrrole-based structure with a molecular formula of C21H20FN3O6S and a molecular weight of 461.46 g/mol. It typically appears as white to nearly white crystals or crystalline powder, melting at approximately 194.8°C .
Vonoprazan competitively binds to the H+/K+-ATPase enzyme's "gastric proton pump," hindering acid production within the stomach lumen. This mechanism differs from PPIs, which require activation by stomach acid. Vonoprazan's direct binding leads to a faster onset of action and potentially more sustained acid suppression throughout the day and night [, ].
Clinical trials have shown vonoprazan to be generally well-tolerated with a safety profile comparable to PPIs []. However, some potential side effects include headache, diarrhea, and abdominal pain [].
Vonoprazan may decrease the absorption of iron supplements; co-administration should be monitored [].
The primary biological activity of vonoprazan fumarate is its potent inhibition of gastric acid secretion. This action is mediated through its competitive interaction with potassium ions at the H+, K+-ATPase enzyme, which results in decreased gastric acidity and provides therapeutic effects in conditions such as gastroesophageal reflux disease and peptic ulcers . Clinical studies have demonstrated that vonoprazan provides rapid and sustained acid suppression, making it an effective alternative to traditional therapies.
Several synthesis methods for vonoprazan fumarate have been reported, highlighting its versatility in chemical production:
Vonoprazan fumarate is primarily used in clinical settings for the treatment of gastrointestinal disorders associated with excessive gastric acid production. Its applications include:
Vonoprazan fumarate has been shown to interact with various drugs, notably affecting their absorption and efficacy. For example, it can decrease the absorption of ferrous fumarate, potentially leading to lower serum concentrations and reduced therapeutic effects . Understanding these interactions is crucial for optimizing treatment regimens involving vonoprazan.
Vonoprazan fumarate can be compared with other acid-suppressing agents, particularly traditional proton pump inhibitors and other potassium-competitive acid blockers. Below are some similar compounds:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Omeprazole | Proton Pump Inhibitor | Covalently binds to H+, K+-ATPase | Long history of use; widely studied |
Lansoprazole | Proton Pump Inhibitor | Covalently binds to H+, K+-ATPase | Similar efficacy but different dosing |
Tegoprazan | Potassium-Competitive Acid Blocker | Competitive inhibition at H+, K+-ATPase | Similar mechanism; newer alternative |
Rabeprazole | Proton Pump Inhibitor | Covalently binds to H+, K+-ATPase | Rapid onset; less affected by food |
Vonoprazan's unique mechanism as a potassium-competitive acid blocker allows it to provide rapid and sustained gastric acid suppression without the irreversible binding characteristic of proton pump inhibitors. This property may lead to fewer side effects related to long-term use and offers an alternative for patients who do not respond well to conventional therapies .